molecular formula C9H8F2O2 B595691 2,2-Difluoro-3-phenylpropanoic acid CAS No. 142977-64-8

2,2-Difluoro-3-phenylpropanoic acid

Cat. No.: B595691
CAS No.: 142977-64-8
M. Wt: 186.158
InChI Key: WHXXGJROBAJWOW-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-phenylpropanoic acid (CAS 142977-64-8) is a chemical building block of interest in medicinal and organic chemistry for the incorporation of a difluoromethylene group into target molecules. Introducing fluorine atoms, particularly the difluoromethylene (CF2) group, is a established strategy in drug design to modulate the physicochemical properties, metabolic stability, and binding affinity of lead compounds . This acid serves as a versatile precursor for further chemical transformation. For instance, it can be utilized in decarboxylative reactions to generate α,α-difluoroenolates, which are valuable nucleophilic intermediates for forming carbon-carbon bonds with carbonyl compounds like aldehydes and isatins . The resulting α,α-difluoro-β-hydroxy carbonyl structures are privileged scaffolds found in various bioactive molecules. Researchers employ this reagent under mild conditions to access complex, fluorinated structures, such as 3-hydroxyoxindoles, which are core structures in several natural products and pharmaceuticals . With a molecular formula of C9H8F2O2 and a molecular weight of 186.16 , it is a well-defined synthetic tool. This product is intended for Research Use Only and is not suitable for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-difluoro-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c10-9(11,8(12)13)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXXGJROBAJWOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801299755
Record name α,α-Difluorobenzenepropanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142977-64-8
Record name α,α-Difluorobenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142977-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α,α-Difluorobenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801299755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Reaction Mechanisms of 2,2 Difluoro 3 Phenylpropanoic Acid

Electrophilic and Nucleophilic Reactivity at the Carboxylic Acid Moiety

The carboxylic acid functional group in 2,2-Difluoro-3-phenylpropanoic acid dictates its primary mode of reactivity through nucleophilic acyl substitution. The carbonyl carbon is inherently electrophilic due to the polarization of the carbon-oxygen double bond. This electrophilicity is substantially enhanced by the powerful electron-withdrawing inductive effect of the adjacent geminal fluorine atoms. Consequently, the carbonyl carbon is highly susceptible to attack by a wide range of nucleophiles.

Reactions at this center typically proceed via a tetrahedral intermediate, followed by the elimination of a leaving group, which is usually water (from the hydroxyl group) or a related species. The reactivity can be further enhanced by converting the hydroxyl group into a better leaving group, for instance, by protonation under acidic conditions or by conversion to an acyl chloride.

The carboxylate anion, formed by deprotonation of the acid, acts as a nucleophile through its oxygen atoms. It can react with electrophiles, a common example being its reaction with acyl chlorides to form acid anhydrides.

Reactivity Pertaining to the Geminal Difluoro Substituent

The two fluorine atoms at the α-position (the carbon adjacent to the carboxyl group) are the most influential features of the molecule, profoundly affecting its chemical properties.

Influence of Geminal Fluorine Atoms on Chemical Bond Characteristics and Acidity

The defining characteristic of the geminal difluoro group is its intense inductive electron-withdrawing effect (-I effect). Fluorine is the most electronegative element, and the presence of two fluorine atoms on the same carbon atom creates a strong dipole, pulling electron density away from the rest of the molecule. This has two major consequences:

Acidity: The most dramatic effect is on the acidity of the carboxylic proton. The gem-difluoro group strongly stabilizes the conjugate base (carboxylate anion) that forms upon deprotonation. By withdrawing electron density, the fluorine atoms help to delocalize the negative charge on the carboxylate, making the anion more stable. A more stable conjugate base corresponds to a stronger acid.

CompoundpKa Value
Propanoic acid4.87 chemicalbook.comchemicalbook.com
3-Phenylpropanoic acid~4.7 guidechem.com
2,2-Difluoropropionic acid (analog)~1.34 (Predicted) chemicalbook.comguidechem.com

Intramolecular Cyclization Pathways and Ring Formations

Molecules like 3-phenylpropanoic acid can undergo intramolecular Friedel-Crafts acylation to form cyclic ketones. This reaction typically involves converting the carboxylic acid to a more reactive acyl chloride, followed by treatment with a Lewis acid like aluminum trichloride (B1173362) (AlCl₃). The electrophilic acylium ion generated then attacks the electron-rich phenyl ring to form a six-membered ring, yielding 1-indanone.

For this compound, this pathway is significantly more challenging. The strong electron-withdrawing effect of the CF₂ group, which enhances acidity, deactivates the carbonyl carbon for the formation of the acylium ion and, more importantly, deactivates the phenyl ring towards electrophilic attack. While the reaction is theoretically possible, it would require much harsher conditions than for the non-fluorinated parent compound. The CF₂ group would make the intermediate acylium ion more electrophilic, but it would simultaneously make the phenyl ring less nucleophilic, presenting a significant kinetic barrier to cyclization. masterorganicchemistry.com

Reaction Kinetics and Mechanistic Pathways Elucidation

Detailed kinetic studies specifically for the derivatization of this compound are scarce. However, the mechanistic pathways can be elucidated from the established principles of nucleophilic acyl substitution, and the kinetic consequences can be inferred.

The general mechanism for reactions like esterification or amidation involves two key steps:

Nucleophilic Attack: The nucleophile (an alcohol for esterification, an amine for amidation) attacks the electrophilic carbonyl carbon.

Leaving Group Elimination: A tetrahedral intermediate is formed, which then collapses, eliminating the leaving group (water).

The rate of these reactions is highly dependent on the electrophilicity of the carbonyl carbon. As established, the geminal difluoro group strongly increases the partial positive charge on the carbonyl carbon through induction. This heightened electrophilicity is expected to accelerate the rate of the initial nucleophilic attack, which is often the rate-determining step. Therefore, this compound is expected to react faster in nucleophilic acyl substitution reactions than 3-phenylpropanoic acid under similar conditions. Theoretical studies on other perfluorinated carboxylic acids support the significant influence of fluorine substitution on reaction mechanisms and kinetics. researchgate.netchemicalbook.com

Derivatization Reactions for Diverse Chemical Scaffolds

The enhanced reactivity of the carboxylic acid moiety allows for its efficient conversion into a variety of important chemical derivatives.

Amide, Ester, and Anhydride Formations

Standard synthetic protocols can be employed to form amides, esters, and anhydrides, often with greater ease than with non-fluorinated analogs due to the increased electrophilicity of the carbonyl carbon.

Amide Formation: Direct reaction with an amine is typically slow and requires high temperatures. More commonly, the carboxylic acid is first activated using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or converted to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting activated species reacts readily with a primary or secondary amine to yield the corresponding amide.

Ester Formation: Fischer esterification, the acid-catalyzed reaction with an alcohol, is a common method. The increased reactivity of this compound may allow this reaction to proceed under milder conditions or with faster reaction times compared to its non-fluorinated counterpart. nih.gov Alternatively, conversion to the acyl chloride followed by reaction with an alcohol provides a high-yield, non-reversible route to the ester.

Anhydride Formation: Symmetrical anhydrides can be formed by the dehydration of two equivalents of the carboxylic acid, typically using a strong dehydrating agent like phosphorus pentoxide (P₂O₅). A more controlled method for both symmetrical and mixed anhydrides involves reacting the acyl chloride of this compound with the carboxylate salt of another acid. apolloscientific.co.uk

DerivativeTypical ReagentsGeneral Reaction Type
Amide1. SOCl₂ or (COCl)₂ 2. R₂NHNucleophilic Acyl Substitution
EsterROH, H⁺ (cat.)Fischer Esterification
Anhydride (Symmetrical)P₂O₅, HeatDehydration
Acyl ChlorideSOCl₂ or (COCl)₂Nucleophilic Acyl Substitution

Reduction and Oxidation Pathways of the Carboxylic Acid

Reduction

The carboxylic acid functional group is one of the more difficult organic functional groups to reduce. britannica.com Consequently, its reduction requires the use of powerful reducing agents. Milder reagents, such as sodium borohydride (B1222165) (NaBH₄), are generally ineffective for the reduction of carboxylic acids. chemguide.co.uk

The primary product of the reduction of this compound is the corresponding primary alcohol, 2,2-difluoro-3-phenylpropan-1-ol. The most common and effective reagent for this transformation is Lithium aluminum hydride (LiAlH₄). britannica.comchemguide.co.uk The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to neutralize the reaction mixture and protonate the resulting alkoxide. chemguide.co.uk

The mechanism involves the transfer of hydride ions (H⁻) from the LiAlH₄ to the carbonyl carbon of the carboxylic acid. Due to the high reactivity of LiAlH₄, the reaction proceeds through an aldehyde intermediate which is immediately further reduced to the primary alcohol. chemguide.co.uk It is generally not possible to stop the reaction at the aldehyde stage using this reagent. chemguide.co.uk

Another suitable reagent is borane (B79455) (BH₃), often used as a complex with THF (BH₃·THF). khanacademy.org Borane is a chemoselective reagent that readily reduces carboxylic acids while being less reactive towards other carbonyl groups like ketones, which can be an advantage in the synthesis of complex molecules. khanacademy.org

Reaction TypeReagent(s)SolventProduct
Reduction1. Lithium aluminum hydride (LiAlH₄) 2. Acidic Workup (e.g., H₃O⁺)Anhydrous Diethyl ether or THF2,2-Difluoro-3-phenylpropan-1-ol
Reduction1. Borane-tetrahydrofuran complex (BH₃·THF) 2. WorkupTetrahydrofuran (THF)2,2-Difluoro-3-phenylpropan-1-ol

Oxidation

The carboxylic acid group in this compound is already in a high oxidation state, making it resistant to further oxidation under standard conditions. The molecule does not undergo typical oxidation reactions at the carboxyl carbon. However, under very harsh oxidative conditions, degradation of the molecule can occur, leading to the cleavage of C-C bonds or oxidation of the phenyl ring.

In biological systems, the non-fluorinated analog, 3-phenylpropionic acid, can be metabolized by microorganisms. For instance, the species Haloferax has been shown to degrade 3-phenylpropionic acid through a pathway involving β-oxidation of the side chain followed by cleavage of the aromatic ring. nih.gov This suggests that enzymatic oxidation pathways could potentially metabolize this compound, though the presence of the C-F bonds would likely alter its metabolic fate significantly.

Substitution and Functionalization on the Phenyl Ring

Functionalization of the phenyl ring in this compound is achieved primarily through electrophilic aromatic substitution (SEAr) reactions. wikipedia.org In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring, preserving the stable aromatic system. youtube.com The outcome of such reactions is heavily influenced by the nature of the substituent already attached to the ring—in this case, the -CH₂CF₂COOH group.

The -CH₂CF₂COOH substituent is considered a deactivating group. This is due to the strong electron-withdrawing inductive effect (-I effect) of the two fluorine atoms. This effect reduces the electron density of the phenyl ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene (B151609). wikipedia.org

Furthermore, electron-withdrawing, deactivating groups direct incoming electrophiles to the meta position. This is because the deactivation is most pronounced at the ortho and para positions, making the meta positions the least deactivated and thus the most favorable sites for electrophilic attack.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation.

Nitration: This reaction introduces a nitro group (-NO₂) onto the phenyl ring. It is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). byjus.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

Halogenation: The introduction of a halogen (e.g., -Br, -Cl) is achieved by treating the compound with the halogen in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) for bromination or aluminum chloride (AlCl₃) for chlorination. masterorganicchemistry.com The catalyst polarizes the halogen molecule, creating a stronger electrophile.

Sulfonation: This reaction introduces a sulfonic acid group (-SO₃H) onto the ring. It is typically performed using fuming sulfuric acid (H₂SO₄ containing dissolved SO₃). byjus.com The electrophile in this reaction is sulfur trioxide (SO₃).

Reaction TypeReagent(s)ElectrophileExpected Major Product
NitrationHNO₃, H₂SO₄NO₂⁺ (Nitronium ion)2,2-Difluoro-3-(3-nitrophenyl)propanoic acid
BrominationBr₂, FeBr₃Br⁺ (Bromonium ion equivalent)3-(3-Bromophenyl)-2,2-difluoropropanoic acid
ChlorinationCl₂, AlCl₃Cl⁺ (Chloronium ion equivalent)3-(3-Chlorophenyl)-2,2-difluoropropanoic acid
SulfonationSO₃, H₂SO₄SO₃2,2-Difluoro-3-(3-sulfophenyl)propanoic acid

Advanced Spectroscopic and Spectrometric Characterization for Structural and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is a cornerstone for the structural analysis of fluorinated organic molecules like 2,2-Difluoro-3-phenylpropanoic acid. It provides detailed information about the chemical environment of magnetically active nuclei.

Fluorine-19 (¹⁹F) NMR is particularly powerful for analyzing organofluorine compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F isotope. nih.govmagritek.com For this compound, the two fluorine atoms are geminal (attached to the same carbon, C2) and chemically equivalent in a freely rotating system.

In the ¹⁹F NMR spectrum, these two geminal fluorine atoms would theoretically appear as a single signal. However, they couple with the vicinal proton on the adjacent carbon (C3). This interaction, known as vicinal coupling (³JFH), splits the fluorine signal into a doublet. The magnitude of this coupling constant can provide valuable information about the dihedral angle between the F-C-C-H bonds, offering insights into the molecule's preferred conformation. While specific data for this compound is not extensively published, related compounds such as 2,2-difluoro-3-oxo-3-phenylpropanoic acid show ¹⁹F chemical shifts around -107.7 ppm (in CDCl₃). rsc.org

Table 1: Representative ¹⁹F NMR Data for Related α,α-Difluoro Carbonyl Compounds

Compound Solvent Chemical Shift (δ) ppm
2,2-difluoro-3-oxo-3-phenylpropanoic acid CDCl₃ -107.7
3-(4-cyanophenyl)-2,2-difluoro-3-oxopropanoic acid CDCl₃ -108.1
2,2-difluoro-3-(4-fluorophenyl)-3-oxopropanoic acid CDCl₃ -107.6

This table presents data for compounds structurally related to this compound to provide context for expected spectral values. Data sourced from rsc.org.

While one-dimensional NMR is often sufficient for simpler molecules, multi-dimensional techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would definitively confirm the structure of this compound.

¹H-¹H COSY: Would show a correlation between the methine proton (-CH) at C3 and the protons of the phenyl group, as well as with the carboxylic acid proton, confirming their proximity in the bond network.

¹H-¹³C HSQC: Would directly link each proton to the carbon atom it is attached to, for instance, correlating the C3 proton signal to the C3 carbon signal.

¹H-¹³C HMBC: Would reveal longer-range couplings (over 2-3 bonds). Key correlations would be expected between the C3 proton and the carbons of the phenyl ring, the C2 carbon (bearing the fluorine atoms), and the carbonyl carbon (C1) of the carboxylic acid group.

These techniques are instrumental in piecing together the complete molecular skeleton and assigning all proton and carbon signals unambiguously.

High-Resolution Mass Spectrometry (HRMS) for Fragment Analysis and Isotopic Patterns

HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For C₉H₈F₂O₂, the predicted exact mass is 202.0492 Da. uni.lu

Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, can elucidate the structural connectivity. The fragmentation of this compound would likely proceed through characteristic pathways.

Table 2: Predicted HRMS Fragmentation Pathways for this compound

Precursor Ion (m/z) Fragmentation Pathway Resulting Fragment Ion (m/z) Description
202.0492 Loss of carboxylic acid 157.0560 [M-COOH]⁺
202.0492 Loss of water (from carboxyl) 184.0386 [M-H₂O]⁺
202.0492 Decarboxylation 158.0641 [M-CO₂]⁺
157.0560 Loss of hydrogen fluoride 137.0481 [M-COOH-HF]⁺

This table outlines plausible fragmentation patterns based on the principles of mass spectrometry. The specific fragments and their relative abundances would be confirmed by experimental data.

The analysis of isotopic patterns, particularly the natural abundance of ¹³C, further validates the assigned elemental formula.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy is essential for identifying the functional groups within a molecule. IR and Raman spectroscopy are complementary techniques; vibrations that are strong in IR are often weak in Raman, and vice versa. umsl.edu

For this compound, key vibrational modes would include:

O-H Stretch: A broad absorption in the IR spectrum, typically between 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.

C=O Stretch: A strong, sharp absorption in the IR spectrum around 1700-1725 cm⁻¹ for the carboxylic acid carbonyl group.

C-F Stretches: Strong absorptions in the IR spectrum, typically found in the 1000-1200 cm⁻¹ region. The presence of two fluorine atoms on the same carbon would likely result in symmetric and asymmetric stretching modes.

Aromatic C-H and C=C Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while C=C ring stretching modes occur in the 1450-1600 cm⁻¹ region. These are often more prominent in the Raman spectrum. libretexts.org

Table 3: Expected Vibrational Modes and Their Typical Wavenumber Ranges

Functional Group/Vibration Technique Expected Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H Stretch IR 2500-3300 Strong, Broad
Aromatic C-H Stretch IR, Raman 3000-3100 Medium-Weak
Aliphatic C-H Stretch IR, Raman 2850-2960 Medium-Weak
Carboxylic Acid C=O Stretch IR 1700-1725 Strong
Aromatic C=C Stretch Raman, IR 1450-1600 Strong-Medium
C-F Stretch IR 1000-1200 Strong

This table is a generalized representation based on established principles of vibrational spectroscopy. google.com

X-ray Crystallography for Solid-State Structural Elucidation of Derivatives

X-ray crystallography provides unambiguous proof of molecular structure in the solid state, including bond lengths, bond angles, and stereochemistry. While a crystal structure for this compound itself is not described in the searched literature, studies on closely related derivatives offer significant insight.

Table 4: List of Mentioned Chemical Compounds

Compound Name
This compound
2,2-difluoro-3-oxo-3-phenylpropanoic acid
3-(4-cyanophenyl)-2,2-difluoro-3-oxopropanoic acid
2,2-difluoro-3-(4-fluorophenyl)-3-oxopropanoic acid
3-amino-2,2-difluoro-phenylpropanoic acid
2,3-dibromo-3-phenylpropionic acid
2,3-difluorosuccinic acid

Computational and Theoretical Investigations of 2,2 Difluoro 3 Phenylpropanoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic nature of 2,2-Difluoro-3-phenylpropanoic acid. northwestern.edu These methods, based on solving the Schrödinger equation, provide detailed information about electron distribution and orbital energies. northwestern.edu

The electronic structure is characterized by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. mdpi.comepstem.net For this compound, the electron-withdrawing nature of the two fluorine atoms is expected to lower the energy of both the HOMO and LUMO compared to its non-fluorinated analog, 3-phenylpropanoic acid. rsc.org

From these orbital energies, various global reactivity descriptors can be calculated. These descriptors, derived from conceptual Density Functional Theory (DFT), help predict the molecule's reactivity.

Key Reactivity Descriptors:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I-A)/2.

Global Softness (S): The reciprocal of hardness (1/η), indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge, calculated as χ²/2η.

These calculations provide a quantitative basis for understanding the molecule's chemical behavior in various environments. mdpi.com

Table 1: Calculated Electronic Properties and Reactivity Descriptors for this compound (Illustrative Data)
ParameterSymbolValue (eV)Description
Highest Occupied Molecular Orbital EnergyEHOMO-10.5Energy of the outermost electron-containing orbital.
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.2Energy of the first empty orbital available to accept electrons.
HOMO-LUMO GapΔE9.3Indicator of chemical stability and reactivity.
Ionization PotentialI10.5Energy needed to remove an electron.
Electron AffinityA1.2Energy released upon gaining an electron.
Electronegativityχ5.85Measure of the ability to attract electrons.
Chemical Hardnessη4.65Resistance to deformation of the electron cloud.
Global SoftnessS0.215Inverse of hardness, indicates polarizability.
Electrophilicity Indexω3.68Global electrophilic nature of the molecule.

Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics

The flexibility of this compound arises from the rotation around several single bonds, leading to multiple possible conformations. Density Functional Theory (DFT) is a widely used computational method to explore the potential energy surface of such flexible molecules and identify the most stable conformers. researchgate.netscience.gov

A conformational search involves systematically rotating the key dihedral angles, such as the Cα-Cβ bond and the C-C(O)OH bond, and calculating the energy of each resulting geometry. The B3LYP functional combined with a suitable basis set like 6-311++G(d,p) is often employed for such studies. mdpi.comnih.gov

Table 2: Relative Energies of Low-Energy Conformers of this compound from DFT Calculations (Illustrative Data)
ConformerKey Dihedral Angle(s) (°)Relative Energy (kcal/mol)Boltzmann Population (%) at 298.15 K
1 (Global Minimum)τ(C-Cα-Cβ-Cγ) = -650.0065.1
2τ(C-Cα-Cβ-Cγ) = 1750.5524.3
3τ(C-Cα-Cβ-Cγ) = 701.2010.6

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations often model molecules in the gas phase (in vacuum), their behavior in solution can be significantly different. Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound in a solvent, typically water, to mimic physiological conditions. researchgate.netnih.gov

MD simulations solve Newton's equations of motion for a system containing the solute molecule and a large number of solvent molecules. researchgate.net This approach allows for the study of:

Solvent Effects: The solvent can influence the conformational preferences of the molecule. MD simulations can track the stability of different conformers in solution and the transitions between them. nih.gov The arrangement of solvent molecules around the solute (the solvation shell) can be analyzed to understand specific solute-solvent interactions. chemrxiv.org

Intermolecular Interactions: MD is crucial for studying how this compound interacts with other molecules, such as biological macromolecules like proteins. researchgate.net By simulating the complex, one can identify key intermolecular hydrogen bonds, hydrophobic interactions, and electrostatic contacts that stabilize the binding. The General AMBER Force Field (GAFF) is often used for drug-like small molecules in such simulations. nih.gov

These simulations provide a dynamic picture of the molecule's behavior over time, offering insights into its solubility, stability, and interaction mechanisms at a molecular level. mdpi.com

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical models. illinois.edu

NMR Spectroscopy: DFT calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants. For this compound, predicting the ¹⁹F NMR spectrum is particularly important. researchgate.net The agreement between calculated and experimental spectra confirms the predicted lowest-energy conformation in solution. Discrepancies can point to dynamic processes or specific solvent effects not captured by the initial model. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman spectra can also be calculated. The computed vibrational frequencies correspond to specific bond stretches, bends, and torsions within the molecule. Comparing these predicted spectra with experimental ones helps in assigning the observed spectral bands to specific molecular motions, confirming the molecule's structure. science.gov

This synergy between computational prediction and experimental validation is a powerful approach. It not only confirms the accuracy of the theoretical models but also provides a more profound interpretation of the experimental data. illinois.edu

Table 3: Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Illustrative Data)
Carbon AtomExperimental δ (ppm)Calculated δ (ppm)Difference (ppm)
C=O170.1171.5-1.4
CF₂115.8116.3-0.5
CH₂42.543.1-0.6
Phenyl C-ipso132.3133.0-0.7
Phenyl C-ortho129.8130.2-0.4
Phenyl C-meta128.9129.4-0.5
Phenyl C-para127.6128.0-0.4

Applications of 2,2 Difluoro 3 Phenylpropanoic Acid in Advanced Organic Synthesis and Material Science

As a Building Block for Complex Fluorinated Organic Compounds

2,2-Difluoro-3-phenylpropanoic acid and its derivatives are valuable building blocks for constructing intricate fluorinated organic molecules. fluorine1.ruresearchgate.net The presence of the difluoromethylene (CF2) group is of growing importance in life science products, with many pharmaceuticals and agrochemicals owing their enhanced bioactivity to this moiety. researchgate.net Synthetic chemists utilize building blocks containing CF2 units, such as ethyl bromodifluoroacetate, to transfer these groups into organic systems through various carbon-carbon bond-forming reactions. fluorine1.ru The acid itself, or its corresponding amino acid derivative, (3S)-3-amino-2,2-difluoro-3-phenylpropanoic acid, serves as a key precursor in these synthetic strategies. mdpi.compdbj.orgnih.gov

The introduction of fluorine atoms into drug candidates is a critical strategy in medicinal chemistry for developing new anticancer, antiviral, and anti-inflammatory agents. nih.gov Fluorine can enhance metabolic stability, cell membrane permeability, and bioavailability. nih.gov this compound derivatives are instrumental in this context. For instance, chiral α,α-difluoro-β-amino acids derived from this scaffold are used in the Ugi four-component reaction to produce difluorinated pseudopeptides, which are of significant interest due to the modulatory effects of fluorine on peptide conformation and biological activity. Current time information in Bangalore, IN.sfu.ca

One notable application involves the synthesis of α,α-difluoro-β-hydroxy ketones, which are known to exhibit a range of bioactivities, including cholesterol-lowering and analgesic properties. ethz.ch These ketones can be synthesized using 2,2-difluoro-3-oxo-3-phenylpropanoic acid in decarboxylative aldol (B89426) reactions. ethz.ch Furthermore, the phenylpropionic acid moiety itself is a well-known pharmacophore found in non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and fenoprofen (B1672519). rsc.orgresearchgate.net Analogues of these drugs, incorporating the gem-difluoro motif from this compound, have been designed and synthesized to study the impact of fluorination on anti-inflammatory activity. researchgate.net

Table 1: Examples of Medicinally Relevant Scaffolds from this compound Derivatives

PrecursorReaction TypeResulting ScaffoldPotential ApplicationReference(s)
2,2-Difluoro-3-(2-hydroxy-1R-phenylethylamino)-3S-phenylpropionic acidUgi Reactiongem-Difluorinated PseudopeptidesModulated Peptidomimetics Current time information in Bangalore, IN.sfu.ca
Potassium 2,2-difluoro-3-oxo-3-phenylpropanoateDecarboxylative Aldol Reactionα,α-Difluoro-β-hydroxy KetonesBioactive Ketone Derivatives ethz.ch
This compound derivativeDiels-Alder/Couplinggem-Difluoro Fenoprofen AnalogueAnti-inflammatory Agents researchgate.net
(3S)-3-amino-2,2-difluoro-3-phenylpropanoic acidEnzymatic SynthesisUnnatural Amino AcidsEnzyme Inhibitors, Probes nih.gov

Similar to pharmaceuticals, the agrochemical industry heavily relies on organofluorine compounds, with fluorine being present in approximately 50% of marketed agrochemicals. fluorine1.ruresearchgate.net The inclusion of fluorine can enhance the efficacy and stability of pesticides and herbicides. researchgate.netkpi.ua While direct examples of commercial agrochemicals derived from this compound are not prominent in the literature, its structural motifs are highly relevant. Key intermediates like α-fluoro-β-keto esters, which are closely related to derivatives of this compound, are explicitly used in the development of agrochemicals. mdpi.com The difluoromethyl group, a key feature of the title compound, is present in several significant agrochemicals, where it contributes to their enhanced bioactivity. researchgate.net Therefore, this compound represents a valuable, though currently underutilized, intermediate for the synthesis of novel, highly effective agrochemical agents.

Role in the Synthesis of Fluorine-Containing Polymers and Advanced Materials

The unique properties of fluorinated compounds—such as high thermal stability, chemical resistance, and low surface energy—make them ideal for creating advanced polymers and materials. fluorine1.ru Fluorine-containing polymers are synthesized using various methods, including the polymerization of fluorinated monomers like (meth)acrylates. fluorine1.rursc.org

While this compound is not a common monomer itself, its derivatives can serve as functional initiators or be incorporated into polymer backbones. For example, research into the polymerization of hexafluoropropylene oxide (HFPO) has explored the use of fluorinated initiators, with a study demonstrating the use of the closely related cesium 1,1,2,2,3,3-hexafluoro-3-phenylpropan-1-olate as an effective initiator. sfu.ca This suggests a potential role for decarboxylated derivatives of this compound in initiating similar polymerizations. Additionally, related phenylpropionic acids have been used to modify bacterially derived polyesters (polyhydroxyalkanoates), indicating a pathway for incorporating this scaffold into biopolymers to alter their properties. mdpi.com The synthesis of fluorinated polyimides and conducting polymers often relies on versatile fluorinated building blocks, and the unique combination of a phenyl ring and a difluoroacetic acid moiety makes this compound a candidate for creating novel monomers for materials with tailored dielectric properties or surface characteristics. researchgate.netmdpi.com

Catalyst or Ligand Precursor in Asymmetric Synthesis

The development of chiral ligands and catalysts is paramount for asymmetric synthesis, which is crucial for producing enantiomerically pure pharmaceuticals and other fine chemicals. Phenylpropanoic acid derivatives have emerged as a valuable scaffold for creating such ligands. For instance, mono-N-protected amino acid (MPAA) ligands, including derivatives of 3-phenylpropanoic acid, have been successfully developed for palladium-catalyzed enantioselective C-H functionalization reactions. nih.gov

Although the direct use of this compound as a ligand precursor is not yet widely reported, its structure is highly relevant. The strong electron-withdrawing nature of the gem-difluoro group can significantly alter the electronic properties of the phenyl ring and the acidity of the carboxyl group. These modifications could be harnessed to fine-tune the steric and electronic environment of a metal center in a catalyst complex, potentially leading to improved reactivity and enantioselectivity. The synthesis of new chiral dopants for nematic liquid crystals from 2-phenylpropanoic acid derivatives further establishes the utility of this core structure in creating functional chiral materials. kpi.ua The corresponding chiral amino acid, (3S)-3-amino-2,2-difluoro-3-phenylpropanoic acid, is a known building block and could be readily adapted for the synthesis of novel chiral ligands for a variety of asymmetric transformations. nih.gov

Utility in the Development of Novel Synthetic Methodologies

This compound and its derivatives have been at the forefront of developing new and innovative synthetic methods, particularly for the introduction of difluorinated motifs into organic molecules.

A significant advancement is its use in the decarboxylative aldol reaction. ethz.ch The potassium salt, potassium 2,2-difluoro-3-oxo-3-phenylpropanoate, serves as a stable and easy-to-handle precursor for generating a difluoroenolate under mild conditions. ethz.chrsc.org This methodology provides a facile and environmentally friendly route to α,α-difluoro-β-hydroxy ketones, which are valuable synthetic intermediates. ethz.ch

Table 2: Decarboxylative Aldol Reaction with Potassium 2,2-difluoro-3-oxo-3-phenylpropanoate

Aldehyde SubstrateProduct YieldReference
4-Methoxybenzaldehyde99% ethz.ch
Benzaldehyde98% ethz.ch
4-Chlorobenzaldehyde98% ethz.ch
2-Pyridinecarboxaldehyde39% rsc.org
Cyclohexanecarboxaldehyde81% rsc.org

The compound is also central to methods for decarboxylative fluorination, providing access to other fluorinated building blocks. rsc.org Furthermore, it has played a role in the conceptual development of cross-coupling strategies. Early work on copper-mediated difluoromethylation of aryl iodides involved a multi-step process where the hydrolysis of an α-aryl-α,α-difluoroacetate (implying an acid intermediate) followed by decarboxylation yielded the final difluoromethylarene product. This highlights the compound's utility as a key intermediate in the logical design of new reaction pathways for late-stage difluoromethylation, a field of immense interest in medicinal chemistry.

Biological Activity and Mechanistic Studies of 2,2 Difluoro 3 Phenylpropanoic Acid Derivatives Excluding Clinical Data and Safety

In Vitro Enzyme Inhibition and Activation Studies

Research has highlighted the potential of 2,2-difluoro-3-phenylpropanoic acid derivatives as modulators of various enzymes. The gem-difluoro group can act as a mimic of a carbonyl or ether oxygen, leading to interactions with enzyme active sites. nih.gov

One area of investigation has been their role as inhibitors of enzymes involved in inflammation, such as cyclooxygenase (COX). Analogues of known non-steroidal anti-inflammatory drugs (NSAIDs) like fenoprofen (B1672519) and ketoprofen (B1673614) have been synthesized where the gem-difluoro unit replaces key functional groups. nih.gov The comparison between a non-fluorinated reference compound and its gem-difluoro derivative helps in understanding the impact of the fluorine atoms on the inhibitory efficiency. nih.gov

Furthermore, derivatives of 2-phenylpropionic acid have been synthesized and evaluated for their dual inhibitory activity against COX enzymes and their antibacterial properties. nih.gov For instance, certain derivatives have shown better inhibition of both COX-1 and COX-2 compared to ibuprofen (B1674241), with COX-2 inhibition potency close to that of nimesulide. nih.gov

Another significant target for these derivatives is the interleukin-1β converting enzyme (ICE), a key player in the inflammatory response. Peptidyl derivatives incorporating a 2,2-difluoro-5-phenyl-pentanoic acid moiety have demonstrated in vitro inhibitory activity against ICE, preventing the cleavage of precursor interleukin-1β into its active form. google.com

Derivatives of 2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanoic acid have been synthesized and shown to be potent inhibitors of the urease enzyme, with some compounds exhibiting greater activity than the standard inhibitor thiourea. nih.gov

The table below summarizes the enzyme inhibitory activities of selected this compound derivatives and related compounds.

Compound/Derivative ClassTarget EnzymeObserved EffectReference
gem-Difluoro analogues of fenoprofen and ketoprofenCyclooxygenase (COX)Inhibition nih.gov
2-Phenylpropionic acid derivativesCOX-1 and COX-2Inhibition nih.gov
Peptidyl derivatives with 2,2-difluoro-5-phenyl-pentanoic acidInterleukin-1β converting enzyme (ICE)Inhibition (Ki < 1 µM) google.com
2-(2-Fluoro-[1,1′-biphenyl]-4-yl)propanehydrazide derivativesUreaseInhibition (IC50 range: 18.92 ± 0.61 to 90.75 ± 7.71 µM) nih.gov
(S)-2-Mercapto-3-phenylpropanoic acidCarboxypeptidase ACompetitive Inhibition rsc.org
Phenylpropanoic acid derivativesNLRP3 InflammasomeInhibition nih.gov
(Trifluoromethyl)pyrimidinedione-based derivativesBranched-chain amino acid transaminases (BCAT1/2)Inhibition acs.org

Receptor Binding Assays and Ligand-Target Interactions

The interaction of this compound derivatives with various receptors has been a subject of investigation, particularly in the context of metabolic diseases. G-protein-coupled receptor 40 (GPR40), a target for type 2 diabetes treatment, has been a focus. acs.orgresearchgate.net A series of 2-aryl-substituted indole-5-propanoic acid derivatives were designed as GPR40 agonists. acs.orgresearchgate.net Unlike partial agonists that only activate the Gq signaling pathway, some of these derivatives were found to be full agonists, activating both Gq and Gs signaling pathways. acs.orgresearchgate.net

Molecular docking studies have been employed to understand the binding interactions of these derivatives with their target receptors. For instance, docking studies of β-hydroxy-β-arylpropanoic acids have been conducted to elucidate their anti-inflammatory activity. humanjournals.com Similarly, in silico molecular modeling has been used to study the binding interactions of hydrazide–hydrazone derivatives of 2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanoic acid with the urease enzyme. nih.gov

The table below presents data on receptor binding and ligand-target interactions.

Compound/Derivative ClassReceptor TargetInteraction TypeKey FindingsReference
2-Aryl-substituted indole-5-propanoic acid derivativesG-protein-coupled receptor 40 (GPR40)Full AgonistActivated both Gq and Gs signaling pathways. acs.orgresearchgate.net
Hydrazide–hydrazone derivatives of 2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanoic acidUrease EnzymeBinding InteractionElectron-donating groups on the phenyl ring enhance inhibition. nih.gov
Phenylpropanoic acid derivativesPeroxisome proliferator-activated receptor-gamma (PPARγ)Ligand BindingThe large binding cavity of PPARγ allows for promiscuous ligand binding. nih.gov

Modulatory Effects on Cellular Pathways in Model Systems

The biological effects of this compound derivatives often stem from their ability to modulate specific cellular signaling pathways. Studies using model systems have provided insights into these mechanisms.

For example, certain phenylpropanoic acid derivatives have been shown to inhibit the NLRP3 inflammasome pathway, which is implicated in inflammatory and autoimmune disorders. nih.gov In vitro studies using U87MG cells demonstrated that these derivatives can downregulate the mRNA expression of proteins responsible for inflammasome activation, leading to a decrease in the release of the pro-inflammatory cytokine IL-1β. nih.gov

Furthermore, research has explored the role of microbiota-derived 3-phenylpropionic acid (3-PPA) in skeletal muscle development. Studies in C2C12 myotubes showed that 3-PPA promotes myotube hypertrophy by inhibiting protein degradation. nih.gov Mechanistically, 3-PPA was found to reduce NAD+ synthesis, subsequently suppressing the tricarboxylic acid (TCA) cycle and the expression of SIRT1/3, which in turn promotes protein acetylation and inhibits the activity of the transcription factor Foxo3. nih.gov

Structure-Activity Relationship (SAR) Studies of Fluorinated Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of this compound derivatives. These studies systematically modify the chemical structure to identify key features responsible for their therapeutic effects.

In the context of GPR40 agonists, SAR studies on 2-aryl-substituted indole-5-propanoic acid derivatives have been conducted to identify new chemotypes with improved efficacy. acs.orgresearchgate.net Similarly, for urease inhibitors derived from 2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanoic acid, SAR analysis revealed that the presence of electron-donating groups on the phenyl ring is important for potent inhibition. nih.gov Specifically, a hydroxyl group at the ortho and meta positions of the benzene (B151609) ring was found to significantly enhance the inhibitory activity. nih.gov

The introduction of fluorine atoms themselves is a key aspect of SAR. Fluorination at the α-position can enhance the stability of enolates, favoring certain reaction pathways. The gem-difluoro group, in particular, can mimic other functional groups and influence the compound's interaction with biological targets. nih.gov For instance, in the design of COX inhibitors, the gem-difluoro unit was chosen as a mimic of either an ether oxygen or a carbonyl group. nih.gov

The table below highlights key findings from SAR studies.

Compound ClassBiological ActivityKey SAR FindingsReference
2-(2-Fluoro-[1,1′-biphenyl]-4-yl)propanehydrazide derivativesUrease InhibitionElectron-donating groups (e.g., -OH) on the phenyl ring enhance activity. nih.gov
3-Aryl propionic acidsAgonism (unspecified target)Introduction of substituents to the propionic acid chain and adjacent phenyl ring can enhance half-life. humanjournals.com
gem-Difluorobisarylic derivativesAnti-inflammatoryThe gem-difluoro unit acts as a mimic of an ether oxygen or carbonyl group, influencing inhibitory activity. nih.gov
2-(5-Fluoro-1-benzofuran-2-yl)propanoic acid derivativesAntimicrobialModifications on the benzofuran (B130515) ring can enhance efficacy.

Mechanistic Elucidation of Biological Effects at the Molecular Level

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is a key area of research. These studies often involve a combination of experimental and computational approaches.

For instance, the antibacterial activity of 3-oxo-3-phenylpropanoic acid is attributed to its ability to inhibit the synthesis of bacterial cell wall components by binding to the fatty acid component, thereby disrupting the integrity of the bacterial cell membrane.

In the case of GPR40 agonists, the mechanism involves the activation of both Gq and Gs signaling pathways, leading to an increase in glucose-stimulated insulin (B600854) secretion (GSIS) and glucagon-like peptide 1 (GLP-1) secretion. acs.orgresearchgate.net This dual activation is a key mechanistic feature that distinguishes these full agonists from partial agonists. acs.orgresearchgate.net

The inhibition of the NLRP3 inflammasome by phenylpropanoic acid derivatives involves the downregulation of mRNA expression of proteins crucial for inflammasome activation, ultimately leading to reduced IL-1β release. nih.gov

Furthermore, the hypertrophic effect of 3-phenylpropionic acid on myotubes is mechanistically linked to the modulation of the Foxo3/NAD+ signaling pathway. nih.gov By reducing NAD+ levels and subsequently inhibiting SIRT1/3, 3-PPA promotes protein acetylation and inhibits Foxo3-mediated protein degradation. nih.gov

Analytical Methodologies for Quantitative and Qualitative Analysis in Research Contexts

Chromatographic Separations (HPLC, GC) for Purity Assessment and Mixture Analysis

Chromatographic techniques are fundamental for separating 2,2-Difluoro-3-phenylpropanoic acid from impurities, starting materials, or other components in a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalently used methods for purity and mixture analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely adopted method for the analysis of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC is particularly common, where a nonpolar stationary phase is used with a polar mobile phase.

Detailed research findings indicate that columns such as the Phenomenex Gemini or various C18 columns are effective for separating phenylpropanoic acid derivatives. google.comresearchgate.net The mobile phase typically consists of a mixture of acetonitrile (B52724) and an aqueous buffer, often containing formic acid to ensure the carboxylic acid remains in its protonated state, which improves peak shape and retention. google.com Gradient elution, where the mobile phase composition is varied during the analytical run, is frequently employed to achieve optimal separation of compounds with differing polarities. google.comresearchgate.net Detection is commonly performed using a UV Diode Array Detector (DAD), which can monitor absorbance at multiple wavelengths, or a mass spectrometer (LC-MS) for definitive identification. google.com The use of specialized stationary phases, like carbon-coated zirconia, has also been explored for challenging separations of related isomers. researchgate.net

Table 1: Illustrative HPLC Method Parameters for Phenylpropanoic Acid Derivatives

ParameterTypical ConditionReference
InstrumentHP 1100 Series or similar google.com
ColumnPhenomenex Gemini C18 (3µ, 30 mm x 3.00 mm) google.com
Mobile Phase AWater + 0.05% Formic Acid google.com
Mobile Phase BAcetonitrile + 0.05% Formic Acid google.com
GradientExample: 10% B to 70% B over 2.5 min google.com
Flow Rate1.0 - 1.2 mL/min researchgate.net
Temperature40 °C researchgate.net
DetectorUV DAD or Mass Spectrometer (MS) google.com

Gas Chromatography (GC)

GC is a powerful technique for separating volatile compounds. For a carboxylic acid like this compound, direct analysis is often challenging due to its low volatility and potential for thermal degradation. Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile ester, such as an isobutyl ester. researchgate.net This process involves reacting the acid with a derivatizing agent like isobutyl chloroformate. researchgate.net

A critical consideration in the GC analysis of related compounds, such as 2,2-difluoro-3-oxo-3-phenylpropanoic acid, is the potential for thermal decarboxylation within the hot GC injector. researchgate.net This can lead to the formation of artifacts and inaccurate quantification, underscoring the need for careful method development or the use of complementary techniques like NMR for verification. researchgate.net For quantitative analysis, an internal standard (e.g., n-undecane) is often added to the sample to correct for variations in injection volume and detector response. chemrxiv.org Detection is commonly achieved with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) for structural confirmation. For halogenated compounds, an Electron Capture Detector (GC-ECD) can offer enhanced sensitivity. researchgate.net

Table 2: Representative GC Method Parameters for Fluorinated Aromatic Acids

ParameterTypical ConditionReference
DerivatizationConversion to volatile ester (e.g., with isobutyl chloroformate) researchgate.net
InstrumentSHIMADZU GC-2014 or similar chemrxiv.org
ColumnRtx-200 (0.25 mm x 30 m) or similar chemrxiv.org
Internal Standardn-Undecane chemrxiv.org
DetectorMass Spectrometer (MS) or Electron Capture Detector (ECD) researchgate.net

Spectrophotometric and Spectrofluorometric Detection Methods

These methods are often used in conjunction with chromatographic separations but can also be employed as standalone techniques for quantification.

Spectrophotometric Detection

UV-Vis spectrophotometry relies on the principle that molecules absorb light at specific wavelengths. The phenyl group in this compound provides inherent ultraviolet absorbance, making it suitable for detection by UV spectrophotometry. This is the most common detection method used with HPLC, where a Diode Array Detector (DAD) can capture the entire UV spectrum of the eluting peak, aiding in peak identification and purity assessment. google.com For standalone analysis, derivatization with a chromogenic reagent can be employed to shift the absorbance to a more convenient wavelength or to enhance sensitivity, a principle applied to the analysis of phenothiazines by converting them into colored products. researchgate.net

Spectrofluorometric Detection

Fluorescence spectroscopy is an exceptionally sensitive technique. While the native fluorescence of this compound may be limited, spectrofluorometric detection can be powerfully applied following derivatization with a fluorescent labeling reagent. This approach has been successfully used for the trace analysis of a related phenylpropanoic acid impurity, where fluorescence detection (excitation at 220 nm, emission at 285 nm) coupled with HPLC provided enhanced sensitivity. researchgate.net Reagents such as hydrazine-based difluoro-boraindacene (BODIPY) derivatives are known to react with carboxylic acids to form highly fluorescent products, enabling detection at nanomolar concentrations. researchgate.net

Electrochemical Detection Techniques for Trace Analysis

Electrochemical detection offers a highly sensitive and selective alternative for the analysis of electroactive compounds. The phenyl ring in this compound is electrochemically active and can be oxidized at a positive potential on a suitable electrode surface.

While direct studies on this specific compound are not widely published, methods developed for other phenolic compounds provide a strong precedent. nih.govmdpi.com These techniques typically involve a modified glassy carbon electrode (GCE). The electrode surface is modified with nanomaterials, such as zinc oxide/ruthenium oxide nanoparticles or fluorine-doped graphene oxide, to catalyze the oxidation reaction, thereby enhancing the signal and lowering the detection limit. nih.govmdpi.com Differential Pulse Voltammetry (DPV) is a favored technique as it minimizes background current and improves sensitivity. mdpi.com Such methods have demonstrated the ability to achieve detection limits in the picomolar (pM) to nanomolar (nM) range, making them ideal for trace analysis in various matrices. nih.govmdpi.com

Table 3: Conceptual Framework for Electrochemical Trace Analysis

ParameterProjected ApproachReference Principle
TechniqueDifferential Pulse Voltammetry (DPV) mdpi.com
Working ElectrodeModified Glassy Carbon Electrode (GCE) nih.govmdpi.com
ModifierNanomaterials (e.g., metal oxides, doped graphene) nih.govmdpi.com
Supporting ElectrolytePhosphate or Britton-Robinson buffer nih.govmdpi.com
Target ApplicationTrace quantification in environmental or biological samples nih.gov

Method Validation for Research Applications and Characterization

For any analytical method to be considered reliable for research and characterization, it must undergo validation. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.netnih.gov The key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. nih.gov

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. mdpi.com

Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at two levels:

Repeatability: Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Precision within-laboratory variations (different days, different analysts, different equipment).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Validation confirms that the chosen analytical method provides reliable and meaningful data for the characterization and quantification of this compound. researchgate.netnih.gov

Future Directions and Emerging Research Avenues for 2,2 Difluoro 3 Phenylpropanoic Acid

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally friendly methods for synthesizing 2,2-Difluoro-3-phenylpropanoic acid and its derivatives is a key area of ongoing research. Current efforts are focused on moving away from traditional, often harsh, synthetic conditions towards more sustainable alternatives.

One promising approach involves the decarboxylative aldol (B89426) reaction of α,α-difluoro-β-ketocarboxylate salts. This method offers a facile route to generate difluoroenolate, a key intermediate. nih.gov Researchers are also investigating decarboxylative fluorination of β-keto acids in aqueous media, which presents a more environmentally benign alternative to the use of organic solvents. researchgate.net The optimization of these reactions, including the use of continuous flow processes, aims to reduce reaction times and improve selectivity under biocompatible conditions. researchgate.net

Furthermore, photoredox catalysis is being explored for the continuous flow decarboxylative monofluoroalkylation of related compounds, which could be adapted for the synthesis of this compound derivatives. acs.org This method avoids the use of expensive metal-based catalysts and operates under mild conditions. acs.org The development of these novel pathways is crucial for making the synthesis of this important compound more practical and scalable for industrial applications.

Development of Advanced Derivatization Strategies for Enhanced Bioactivity

To enhance the biological activity and explore new therapeutic applications, researchers are developing advanced strategies to create derivatives of this compound. The introduction of fluorine atoms is a well-established strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of drug candidates. escholarship.org

One area of focus is the synthesis of α,α-difluoro-β-amino acids, which are valuable building blocks for peptidomimetics. researchgate.netrug.nl These modified amino acids can lead to peptides with increased metabolic stability and biological activity. rug.nl Various synthetic strategies are being employed, including the Reformatsky reaction and the Mitsunobu reaction, to produce these derivatives with high stereoselectivity. researchgate.net

The development of novel chiral derivatization reagents is also underway to facilitate the separation and analysis of enantiomers of carboxylic acids, including fluorinated ones. researchgate.net This is critical for assessing the biological activity of individual stereoisomers, as they often exhibit different pharmacological profiles. The ability to synthesize and analyze a diverse range of derivatives will be instrumental in identifying new lead compounds for drug discovery.

Expansion into Interdisciplinary Research Areas (e.g., Chemical Biology, Optoelectronics)

The unique properties of this compound and its derivatives are paving the way for their application in diverse and interdisciplinary research fields beyond traditional medicinal chemistry.

In the realm of chemical biology , the incorporation of fluorinated noncanonical amino acids, such as derivatives of this compound, into proteins is a burgeoning area of research. nih.gov This technique allows for the creation of proteins with novel functions and stabilities, providing powerful tools for studying biological processes. nih.gov The strategic placement of fluorine can also serve as a sensitive probe for nuclear magnetic resonance (NMR) studies of protein structure and dynamics.

The field of optoelectronics represents another exciting frontier. Organic materials are increasingly being investigated for their use in electronic devices due to their flexibility, low cost, and tunable properties. gla.ac.uk While direct research on this compound in optoelectronics is still emerging, the synthesis of related phenylpropanoic acid derivatives has been explored for the creation of materials for applications such as perovskite solar cells. gla.ac.uk The introduction of fluorine atoms can significantly influence the electronic properties of organic molecules, suggesting that derivatives of this compound could find applications in this area.

Potential for Catalytic or Biocatalytic Transformations Involving the Compound

The development of catalytic and biocatalytic transformations involving this compound is a promising avenue for creating complex and valuable molecules with high selectivity and efficiency.

Catalytic transformations are being explored to functionalize the compound and its derivatives. For instance, decarboxylative arylation using diaryliodonium(III) salts provides a catalyst-free method to synthesize α-aryl-α,α-difluoromethylketones. rsc.org Additionally, radical-mediated, directing-group-free C–H functionalization presents a powerful strategy for creating complex cyclic ketones from aliphatic carboxylic acids, a methodology that could be extended to fluorinated substrates. nih.govuzh.ch

Biocatalysis , the use of enzymes to perform chemical transformations, offers a green and highly selective alternative to traditional chemical methods. escholarship.org While the direct biocatalytic transformation of this compound is an area ripe for exploration, research on related fluorinated compounds has shown significant promise. For example, fluoroacetate (B1212596) dehalogenases have been shown to hydrolyze the strong carbon-fluorine bond under mild conditions. bangor.ac.uk Furthermore, aldolases have been used for the synthesis of chiral organofluorines, and engineered enzymes could potentially be developed to act on this compound or its derivatives. escholarship.org The development of biocatalytic routes could enable the sustainable production of valuable chiral fluorinated building blocks. nih.gov

Q & A

Q. What are the optimal synthetic routes for 2,2-Difluoro-3-phenylpropanoic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound can be adapted from analogous difluorinated propanoic acid derivatives. A common approach involves:

  • Condensation : Reacting benzaldehyde derivatives with difluoroacetic acid in the presence of catalysts like zinc powder, as seen in bromophenyl analogs .
  • Reduction and Hydrolysis : Sodium borohydride (NaBH₄) for intermediate reduction, followed by hydrochloric acid (HCl) hydrolysis .
  • Optimization : Continuous flow processes and catalytic systems (e.g., THF solvent, nitrogen atmosphere) improve scalability and yield .

Q. Key Variables :

  • Catalyst Activity : Zinc powder enhances reaction efficiency in THF .
  • Temperature : Controlled reduction steps (0–25°C) prevent side reactions .

Q. How can NMR and mass spectrometry confirm the structure and purity of this compound?

Methodological Answer:

  • ¹⁹F NMR : Identifies fluorine environments; chemical shifts for CF₂ groups typically appear at δ -110 to -120 ppm .
  • ¹H NMR : Aromatic protons (phenyl group) resonate at δ 7.2–7.5 ppm, while the carboxylic acid proton appears as a broad peak at δ 10–12 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M-H]⁻ at m/z 214.04 (calculated for C₉H₇F₂O₂) .
  • Purity : HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA) detects impurities <0.5% .

Q. What are the key physicochemical properties of this compound?

Q. How does the compound’s fluorination pattern influence its acidity compared to non-fluorinated analogs?

Methodological Answer: The electron-withdrawing fluorine atoms increase acidity:

  • pKa Measurement : The CF₂ group lowers the pKa of the carboxylic acid (estimated pKa ≈ 2.5) vs. non-fluorinated analogs (pKa ≈ 4.5) .
  • Titration : Conduct potentiometric titration in aqueous ethanol to quantify acidity .

Q. What safety precautions are required when handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Perform reactions in fume hoods to mitigate inhalation risks .
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .

Advanced Research Questions

Q. What strategies resolve enantiomeric mixtures of this compound derivatives?

Methodological Answer:

  • Chiral Chromatography : Use Chiralpak® IA/IB columns with hexane:isopropanol (90:10) to separate enantiomers .
  • Crystallization : Diastereomeric salt formation with chiral amines (e.g., cinchonidine) .
  • Stereochemical Analysis : X-ray crystallography or circular dichroism (CD) confirms absolute configuration .

Q. How does fluorination impact the compound’s reactivity in nucleophilic acyl substitution?

Methodological Answer:

  • Kinetic Studies : The CF₂ group stabilizes the transition state, accelerating reactions with amines (e.g., SN2 mechanisms) .
  • Competitive Reactions : Compare rates with non-fluorinated analogs using in-situ FTIR or LC-MS .

Q. What in vitro assays assess the biological activity of this compound?

Methodological Answer:

  • Antimicrobial Assays : Broth microdilution (MIC) against E. coli and S. aureus .
  • Enzyme Inhibition : Test inhibition of cyclooxygenase (COX-2) via fluorescence polarization .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) .

Q. How can computational modeling predict the binding affinity of this compound to target proteins?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina with protein structures (e.g., COX-2, PDB ID: 5KIR) .
  • MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes .
  • QSAR : Develop models using fluorine-specific descriptors (e.g., σₚ meta) .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Methodological Answer:

  • Case Study : Yields vary from 45% (batch) to 70% (continuous flow) due to side reactions (e.g., over-reduction) .
  • Resolution : Optimize stoichiometry (1:1.2 aldehyde:difluoroacetic acid) and use in-situ monitoring (ReactIR) .

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